molecular formula C18H22N2O3 B2911396 1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097888-29-2

1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

Cat. No. B2911396
CAS RN: 2097888-29-2
M. Wt: 314.385
InChI Key: BJMCWGJPBJPWPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione, also known as PZM21, is a synthetic opioid analgesic that has been developed to treat pain without causing the side effects of traditional opioids. PZM21 is a highly selective mu-opioid receptor agonist, which means it binds specifically to the mu-opioid receptor in the brain to produce pain relief.

Mechanism of Action

1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione works by binding specifically to the mu-opioid receptor in the brain, which is responsible for mediating the effects of opioids on pain perception. Unlike traditional opioids, which also bind to other opioid receptors in the brain and produce a range of unwanted side effects, 1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is highly selective for the mu-opioid receptor, which means it produces pain relief without causing other side effects.
Biochemical and Physiological Effects:
1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione produces pain relief by activating the mu-opioid receptor in the brain, which leads to a decrease in the transmission of pain signals from the spinal cord to the brain. 1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione also produces a range of other biochemical and physiological effects, including decreased heart rate, decreased blood pressure, and decreased respiratory rate.

Advantages and Limitations for Lab Experiments

1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione has several advantages for laboratory experiments, including its high selectivity for the mu-opioid receptor, its ability to produce pain relief without causing other side effects, and its lower risk of overdose compared to traditional opioids. However, 1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione also has several limitations, including its relatively short half-life, which means it may need to be administered frequently in order to maintain its pain-relieving effects.

Future Directions

There are several potential future directions for research on 1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione, including:
1. Further studies to understand the molecular mechanism of 1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione's selectivity for the mu-opioid receptor.
2. Development of new formulations of 1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione that have a longer half-life and can be administered less frequently.
3. Clinical trials to evaluate the safety and efficacy of 1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione in humans.
4. Studies to investigate the potential use of 1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione in combination with other pain-relieving drugs to enhance its efficacy.
5. Investigation of the potential use of 1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione in the treatment of other conditions, such as depression and anxiety.
In conclusion, 1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a promising new opioid analgesic that has the potential to revolutionize pain management. Its high selectivity for the mu-opioid receptor and lower risk of side effects make it a promising candidate for clinical use, and further research is needed to fully understand its potential applications.

Synthesis Methods

The synthesis of 1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione involves several steps, starting with the reaction of 4-phenylbutanoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with (R)-3-aminomethylazetidine to form the corresponding amide. Finally, the amide is cyclized with maleic anhydride to form 1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione.

Scientific Research Applications

1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione has been the subject of extensive scientific research, particularly in the field of pain management. Studies have shown that 1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is highly effective at relieving pain in animal models, without producing the side effects of traditional opioids such as respiratory depression, constipation, and addiction. 1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione has also been shown to have a lower risk of overdose than traditional opioids, making it a promising candidate for clinical use.

properties

IUPAC Name

1-[[1-(4-phenylbutanoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c21-16(8-4-7-14-5-2-1-3-6-14)19-11-15(12-19)13-20-17(22)9-10-18(20)23/h1-3,5-6,15H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMCWGJPBJPWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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